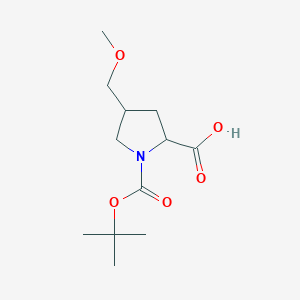

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

Beschreibung

This compound is a Boc-protected pyrrolidine derivative with a methoxymethyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₂₁NO₅, and it exists in stereoisomeric forms, notably (2S,4S) and (2R,4R) configurations . It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of complex molecules like protease inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

Eigenschaften

IUPAC Name |

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-17-4)5-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPUCEUCBHBIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Separation Method

A design and process study details an effective method for separating chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from a mixture of (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP). This method, designed for green manufacturing, eliminates the need for salinization and dissociation processes, as well as several organic solvents, by using water.

Gaussian calculations were used to establish conceivable binding modes, and the separation process was designed and studied based on these calculations. The study revealed that only the monohydrate of (2S,4S)-TBMP could be crystallized due to the formation of three hydrogen bonds between (2S,4S)-TBMP and water, resulting in greater stability and effective isomer separation.

Compared to previous methods, this new approach shows significant improvements, including a 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g−1 reduction in process mass intensity (PMI). The method has been successfully implemented on an industrial scale, achieving a batch capacity of 100 kg.

Synthesis of Pyrrolidine-2-Carboxylic Acid Derivatives

A preparation method for pyrrolidine-2-carboxylic acid derivatives involves converting a compound of formula C1 to a compound of formula A1 without racemization. This is achieved through the steps of removing the protecting group of the carboxyl group and alkylation if it is a single enantiomer of a chiral compound. Alternatively, compound C1 can be directly alkylated to produce compound A1, although this may result in racemization if the carboxyl group in the 2-position of compound C1 is a single chiral center.

Additional Synthetic Routes

While specific synthetic routes for 1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid are limited, the use of modified cysteine and proline ester-based carboxylic acids can be employed.

Data Tables

Optimized Yields for Cyclization

| Compound | Apratoxin S4 (1a) | Apratoxin S7 (1b) | Apratoxin S8 (1c) | Apratoxin S9 (1d) |

|---|---|---|---|---|

| Yield of cyclization (%) | 60.0 | 25.0 | 70.0 | 45.0 |

| Total Yield (%) | 5.0 | 1.2 | 3.0 | 2.4 |

Analyse Chemischer Reaktionen

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyrrolidine ring or the carboxylic acid group.

Common reagents used in these reactions include TFA, HCl, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This enantiomer is a crucial intermediate in synthesizing Velpatasvir, a drug used to treat the Hepatitis C virus (HCV) . A design and process study focused on the chiral separation of (2S,4S)-TBMP from a mixture of (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid ((2S,4R)-TBMP) to improve green manufacturing processes by removing the need for salinization, dissociation, and several organic solvents .

- (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: This compound is an intermediate in the preparation of Eribaxaban, a direct Factor Xa (FXa) inhibitor . FXa inhibitors are a class of anticoagulant drugs that prevent blood clot formation .

Safety and Hazards

According to safety data, 25% of reports indicate that the compound may be harmful if swallowed, cause skin and serious eye irritation, may cause an allergic skin reaction and may cause respiratory irritation .

Table: Synonyms of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

| Synonym |

|---|

| (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |

| (2S,4S)-4-(Methoxymethyl)-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester |

| (2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline |

| MFCD29035280 |

| (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |

| (2S,4S)-1-(Boc)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |

| (2S,4S)-1-(ter-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |

Green Manufacturing

The chiral separation of (2S,4S)-TBMP from its mixture with (2S,4R)-TBMP has been optimized to eliminate salinization and dissociation processes, reducing the use of organic solvents and water, thereby promoting greener manufacturing . This is particularly important in the pharmaceutical industry, where environmental impact is a growing concern .

Research and Development

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective modification of other functional groups . The methoxymethyl group can also participate in various chemical reactions, further expanding the compound’s utility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position substituent is a critical determinant of physicochemical properties and applications. Below is a comparative analysis:

Key Observations:

- Methoxymethyl Group : The target compound’s methoxymethyl group offers moderate steric bulk and polarity, enhancing solubility compared to hydrophobic groups like phenyl or trifluoromethyl. This makes it suitable for coupling reactions in drug synthesis .

- Trifluoromethyl Group : The electron-withdrawing nature of CF₃ increases metabolic stability, as seen in the antiviral candidate IBUZATRELVIR .

Stereochemical Influence

Stereochemistry at the 2- and 4-positions significantly affects biological activity and synthetic utility:

- (2S,4S) vs. (2R,4R) : The target compound’s (2S,4S) isomer may adopt distinct conformations compared to the (2R,4R) form, impacting interactions with enzymes or receptors. For example, the (2R,4R)-4-methoxy derivative crystallizes in a twisted envelope conformation, stabilizing hydrogen bonds critical for solid-state packing .

- Synthesis Challenges : Stereoselective synthesis often requires chiral catalysts or resolving agents. For instance, the 4-fluoro derivative (2S,4R) is synthesized via asymmetric fluorination, while the methoxymethyl analog uses propargyl bromide alkylation under basic conditions .

Biologische Aktivität

1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, also known as (2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, is a significant compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This article reviews its biological activity, focusing on its role in drug development and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 259.30 g/mol. The structure features a pyrrolidine ring with a tert-butoxycarbonyl protecting group and a methoxymethyl substituent at the 4-position, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N O₅ |

| Molecular Weight | 259.30 g/mol |

| CAS Number | 1378388-16-9 |

| IUPAC Name | (2R,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid |

Antiviral Properties

Research indicates that this compound serves as an important intermediate in the synthesis of Velpatasvir , an antiviral drug used to treat hepatitis C virus (HCV) infections. The chiral separation process developed for (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid is crucial for enhancing the efficiency of Velpatasvir production, which has shown significant antiviral activity against HCV strains .

Anticoagulant Activity

The compound is also noted for its role in synthesizing Eribaxaban , a direct factor Xa inhibitor. This class of compounds has been studied for their anticoagulant properties and potential use in preventing venous thromboembolism (VTE) following surgical procedures . The biological activity of Eribaxaban demonstrates the relevance of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid in developing new anticoagulant therapies.

Study on Chiral Separation

A recent study focused on the design and optimization of chiral separation methods for (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. The results highlighted the effectiveness of using water as a solvent in the crystallization process, which significantly reduces environmental impact compared to traditional methods . This advancement not only improves yield but also enhances the purity of the final product necessary for pharmaceutical applications.

In Vivo Efficacy

In vivo studies involving derivatives of this compound have demonstrated promising results against various bacterial strains. For instance, compounds derived from similar structures exhibited potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating the potential for developing new antibiotics based on its scaffold .

Q & A

Q. What are the optimized synthetic routes for 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid?

Synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of methoxymethyl-substituted intermediates under basic conditions (e.g., NaH or K₂CO₃) .

- Boc protection : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butoxycarbonyl (Boc) group .

- Carboxylic acid functionalization : Oxidation or hydrolysis steps to finalize the carboxylic acid moiety, often monitored by TLC or HPLC for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Use flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Confirm stereochemistry and substituent placement via ¹H/¹³C NMR (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for similar Boc-protected pyrrolidine derivatives .

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 210–254 nm .

Q. What analytical techniques are critical for quality control?

- Chiral HPLC : Verify enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H) .

- Mass spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₂H₂₁NO₅: 259.14 g/mol) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

- Kinetic studies : Monitor reaction progression under varied temperatures (0–60°C) and solvent polarities (e.g., DMF vs. THF) to optimize activation energy .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., equivalents of Boc-anhydride, reaction time) to identify critical factors .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to trace side reactions or intermediate degradation .

Q. What is the impact of the methoxymethyl group on bioactivity and stability?

- Steric effects : The methoxymethyl group may hinder enzymatic degradation compared to smaller substituents (e.g., fluoro or hydroxyl groups), enhancing metabolic stability .

- Electronic effects : Electron-donating methoxy groups can influence pKa of the carboxylic acid (predicted ~3.6 via computational modeling), altering solubility and binding affinity .

- Comparative studies : Benchmark against analogs (e.g., 4-fluoropyrrolidine derivatives) to assess substituent-specific activity in enzyme inhibition assays .

Q. How does stereochemistry affect synthetic applications?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to isolate (2S,4R) vs. (2R,4S) diastereomers .

- Biological relevance : Stereochemical configuration (e.g., cis vs. trans) impacts receptor binding; test enantiomers in in vitro bioassays (e.g., IC₅₀ for protease inhibitors) .

Q. What strategies mitigate decomposition during long-term storage?

Q. How can computational modeling guide derivatization?

- DFT calculations : Predict regioselectivity of electrophilic attacks (e.g., at the pyrrolidine nitrogen) using Gaussian or ORCA software .

- Docking studies : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents for synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.